REACTION_CXSMILES
|
[ClH:1].CS(N1CCNCC1)(=O)=O.C(O)(=O)C.O=C1CCN(C(OC(C)(C)C)=O)CC1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C([O-])([O-])=O.[Na+].[Na+].[CH3:50][S:51]([N:54]1[CH2:59][CH2:58][N:57]([CH:60]2[CH2:65][CH2:64][N:63](C(OC(C)(C)C)=O)[CH2:62][CH2:61]2)[CH2:56][CH2:55]1)(=[O:53])=[O:52].Cl>ClCCCl.CO>[ClH:1].[ClH:1].[CH3:50][S:51]([N:54]1[CH2:55][CH2:56][N:57]([CH:60]2[CH2:65][CH2:64][NH:63][CH2:62][CH2:61]2)[CH2:58][CH2:59]1)(=[O:52])=[O:53] |f:0.1,4.5,6.7.8,13.14.15|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)N1CCNCC1
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Name
|
TEA
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
94.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
251 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring another h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled with an ice water bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
to provide the crude Boc-protected amine (A combination of 3 batches, 720 g)
|
Type
|
CUSTOM
|
Details
|
This amount was split into 2 batches
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried on high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CS(=O)(=O)N1CCN(CC1)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |